

Spectroscopic Characterization of Tin(II) Di(octanoate): An In-depth Technical Guide

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Compound of Interest

Compound Name: Tin di(octanoate)

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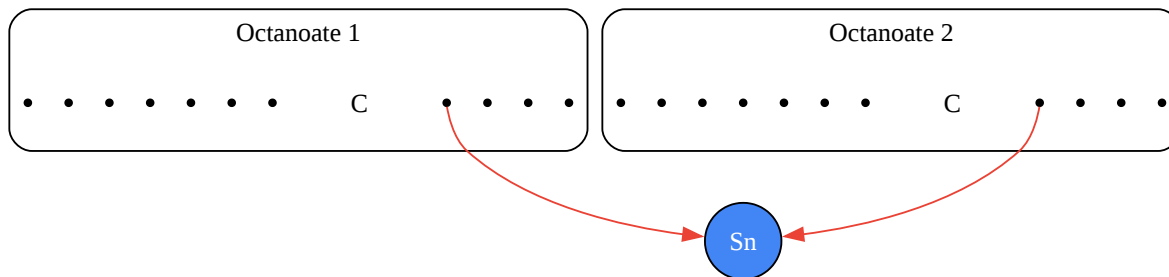
Introduction

Tin(II) di(octanoate), also known as stannous octoate or tin(II) 2-ethylhexanoate, is a versatile organometallic compound with significant applications in various fields, including as a catalyst in polymerization reactions for producing biodegradable polyesters like polylactic acid (PLA) and as a stabilizer for polymers.^{[1][2]} Its efficacy in these roles is intrinsically linked to its molecular structure and purity. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tin(II) di(octanoate), offering detailed experimental protocols and data interpretation.

The characterization of tin(II) di(octanoate) relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{119}Sn), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information, enabling a thorough analysis of the compound's chemical structure, composition, and purity.

Molecular Structure and Properties

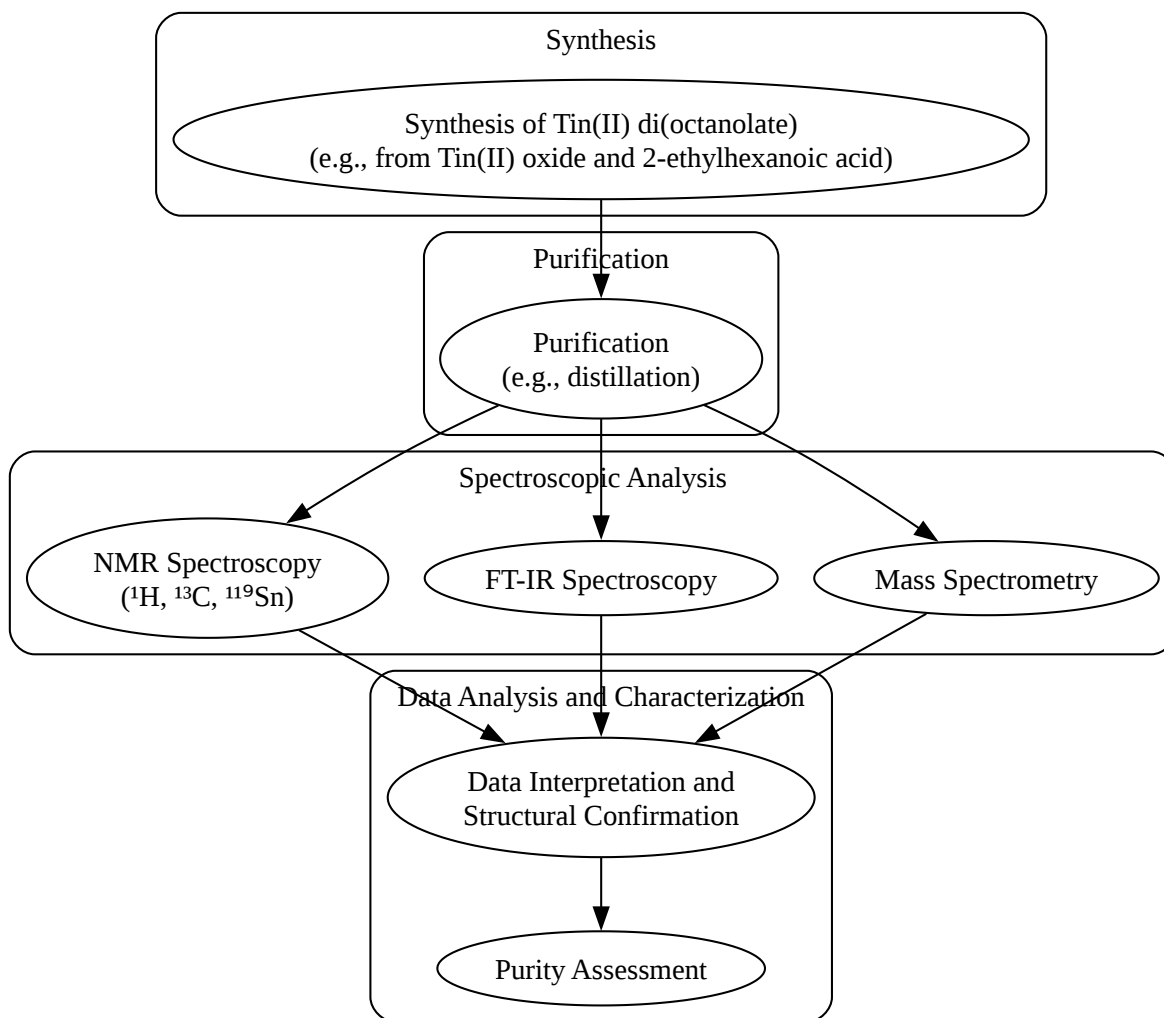
Tin(II) di(octanoate) is the salt formed from tin(II) and two equivalents of 2-ethylhexanoic acid.^[1] The chemical formula is $\text{C}_{16}\text{H}_{30}\text{O}_4\text{Sn}$, and it has a molecular weight of approximately 405.12 g/mol.^[3] It typically exists as a clear, colorless to yellowish viscous liquid at room temperature.^[1]



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Spectroscopic Characterization Workflow

The comprehensive characterization of tin(II) di(octanoate) involves a multi-step spectroscopic analysis workflow. This process ensures the confirmation of the compound's identity, structure, and purity.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tin(II) di(octanoate) in solution. ¹H and ¹³C NMR provide information about the organic octanoate ligand, while ¹¹⁹Sn NMR directly probes the tin center.

¹H NMR Spectroscopy

Proton NMR spectroscopy confirms the presence of the 2-ethylhexanoate ligand. The spectrum typically shows characteristic signals for the methyl, methylene, and methine protons of the alkyl chain.[4]

Table 1: ¹H NMR Spectral Data for Tin(II) di(octanoate)

Chemical Shift (ppm)	Multiplicity	Assignment
~0.9	t	-CH ₃ (terminal)
~1.3	m	-CH ₂ - (chain)
~1.6	m	-CH ₂ - (adjacent to CH)
~2.3	m	-CH-

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of the octanoate ligand. The spectrum will show distinct signals for each carbon atom in the 2-ethylhexanoate chain, as well as a characteristic signal for the carboxylate carbon.[3]

Table 2: ¹³C NMR Spectral Data for Tin(II) di(octanoate)

Chemical Shift (ppm)	Assignment
~14	-CH ₃ (terminal)
~23-32	-CH ₂ - (alkyl chain)
~40	-CH-
~180	-COO-

Note: This is a representative dataset; actual values may vary.

^{119}Sn NMR Spectroscopy

^{119}Sn NMR is a highly sensitive probe of the coordination environment around the tin atom. The chemical shift of ^{119}Sn is indicative of the oxidation state and coordination number of the tin center. For tin(II) compounds, the chemical shifts can vary over a wide range. While specific data for tin(II) di(octanoate) is not readily available in the literature, related tin(II) carboxylates have been studied. The chemical shift will be influenced by the solvent and the presence of any coordinating species.^[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in tin(II) di(octanoate). The key vibrational bands of interest are the C-H stretching and bending modes of the alkyl chains and the carboxylate group vibrations.

Table 3: FT-IR Spectral Data for Tin(II) di(octanoate)

Wavenumber (cm^{-1})	Assignment
2960-2850	C-H stretching (alkyl)
~1710	C=O stretching (free carboxylic acid, if present as impurity)
~1538	Asymmetric COO^- stretching (coordinated carboxylate)
~1460	C-H bending (alkyl)
~1415	Symmetric COO^- stretching (coordinated carboxylate)
~550	Sn-O stretching

The positions of the asymmetric and symmetric carboxylate stretching vibrations are particularly important as their separation ($\Delta\nu = \nu_{\text{asym}} - \nu_{\text{sym}}$) can provide insights into the coordination mode of the carboxylate ligand to the tin center.^[6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of tin(II) di(octanoate) and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for the analysis of such organometallic compounds.^[7] The mass spectrum is expected to show a characteristic isotopic pattern for tin.

Due to the lability of the tin-carboxylate bond, the molecular ion $[\text{Sn}(\text{C}_8\text{H}_{15}\text{O}_2)_2]^+$ may not be the most abundant peak. Common fragmentation pathways for organotin carboxylates involve the loss of one or more carboxylate ligands.

Table 4: Expected Mass Spectrometry Fragments for Tin(II) di(octanoate)

m/z (for ^{120}Sn)	Fragment
405.1	$[\text{Sn}(\text{C}_8\text{H}_{15}\text{O}_2)_2]^+$ (Molecular Ion)
263.1	$[\text{Sn}(\text{C}_8\text{H}_{15}\text{O}_2)]^+$
143.1	$[\text{C}_8\text{H}_{15}\text{O}_2]^+$

Experimental Protocols

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of tin(II) di(octanoate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6) in an NMR tube. The choice of solvent can influence the chemical shifts.
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **^{119}Sn NMR Acquisition:** If available, acquire the ^{119}Sn NMR spectrum. A wider spectral width will be necessary. Tetramethyltin ($\text{Sn}(\text{CH}_3)_4$) is a common external standard.

FT-IR Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid tin(II) di(octanoate) directly onto the ATR crystal.
- **Sample Preparation (Transmission):** For transmission FT-IR, place a drop of the liquid between two KBr or NaCl plates to create a thin film.[\[1\]](#)[\[8\]](#)
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the empty ATR crystal or salt plates should be collected and subtracted from the sample spectrum.[\[9\]](#)

Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of tin(II) di(octanoate) (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.[\[10\]](#)
- **Instrumentation:** Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). The characteristic isotopic pattern of tin should be observed for tin-containing fragments.

Conclusion

The spectroscopic characterization of tin(II) di(octanoate) through a combination of NMR (^1H , ^{13}C , ^{119}Sn), FT-IR, and mass spectrometry provides a robust framework for its identification, structural elucidation, and purity assessment. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important organometallic compound. The complementary nature of these techniques allows for a comprehensive understanding of its molecular features, which is essential for its effective application and for quality control in its production.

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